
2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine
Vue d'ensemble
Description
“2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” is a chemical compound with the molecular formula C10H14N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” can be represented by the InChI code: 1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine” include a molecular weight of 162.23 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been studied for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. These derivatives serve as versatile analogues to terpyridines, showing both advantages and disadvantages in coordination chemistry, highlighting the broad utility of pyridine derivatives in synthetic and coordination chemistry (Halcrow, 2005).
Vibrational Spectra and Crystal Structure
The study of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine has provided insights into the crystal and molecular structures of pyridine derivatives. Detailed analyses via X-ray diffraction and DFT quantum chemical calculations have uncovered the structural and vibrational properties of these compounds, which are crucial for understanding their reactivity and potential applications in materials science (Kucharska et al., 2013).
Pyrrolidine Synthesis
Pyrrolidines, significant in medicinal chemistry for their biological effects, can be synthesized through polar [3+2] cycloaddition reactions involving N-methyl azomethine ylide. The study of these reactions, both experimentally and computationally, has opened avenues for synthesizing pyrrolidine derivatives under mild conditions, potentially expanding their applications in medicine and industry (Żmigrodzka et al., 2022).
Molecular and Crystal Structures
Research on 2-amino-4-methyl-3-nitropyridine and its derivatives has revealed their molecular and crystal structures, stabilized by N-H···N and N-H···O hydrogen bonds. These studies contribute to our understanding of the structural chemistry of pyridine derivatives, which is essential for designing new materials and compounds with specific properties (Bryndal et al., 2012).
Propriétés
IUPAC Name |
2-methyl-3-nitro-6-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-8-9(13(14)15)4-5-10(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYOWGFBSDSDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-1-yl)-3-nitropyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

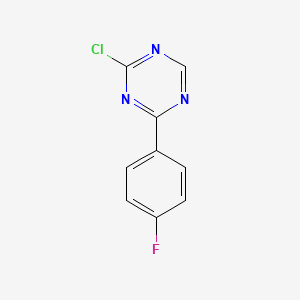
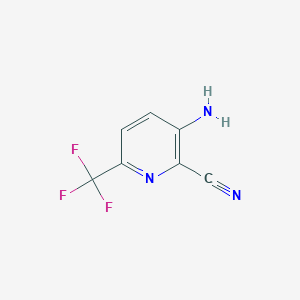

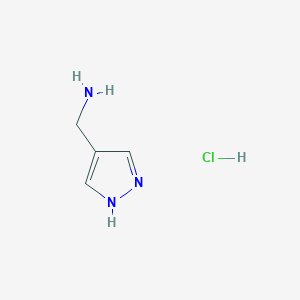
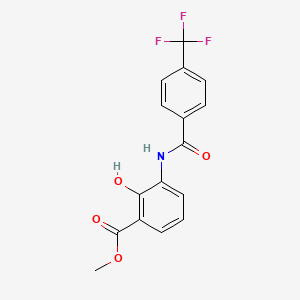
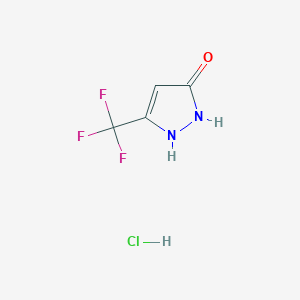
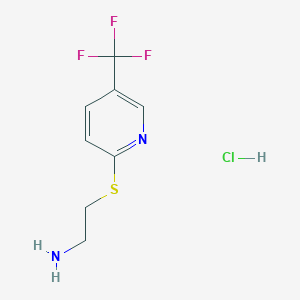
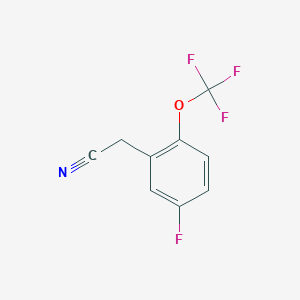
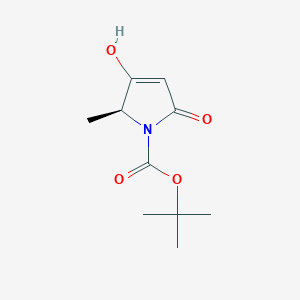
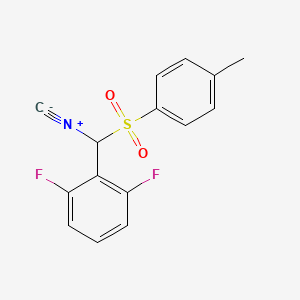
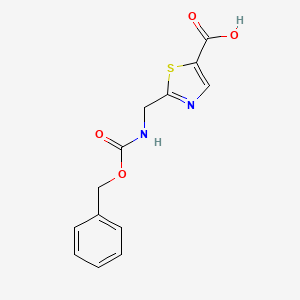
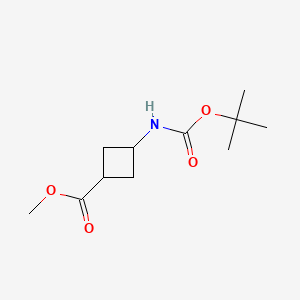

![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)